![molecular formula C22H13ClF2N2OS B2896367 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide CAS No. 338396-97-7](/img/structure/B2896367.png)
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide
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Overview
Description
The compound “4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzamide group, and multiple aromatic rings with halogen substitutions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is substituted with a 2-chlorophenyl group at the 4-position. The nitrogen atom of the thiazole ring is also bonded to a benzamide group, which in turn is substituted with a 2,4-difluorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole ring, the benzamide group, and the halogen-substituted phenyl rings. The thiazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring and the halogen-substituted phenyl rings would likely make the compound relatively non-polar and lipophilic .Scientific Research Applications
Design and Synthesis of Anticancer Compounds
Research on derivatives of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide has demonstrated significant potential in the development of new anticancer agents. For instance, the design and synthesis of substituted benzamides with a focus on their anticancer evaluation against various cancer cell lines have shown promising results. These compounds were evaluated for their effectiveness in inhibiting cancer cell growth, with some derivatives exhibiting higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Antipathogenic Activity
Another area of research has been the exploration of thiourea derivatives for their antipathogenic activity. These compounds have been tested for their ability to interact with bacterial cells, demonstrating significant activity, especially against strains known for their biofilm-forming capabilities. This suggests potential for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Antiallergy Agents
Research into N-(4-substituted-thiazolyl)oxamic acid derivatives has identified a series of potent, orally active antiallergy agents. These compounds, synthesized and tested for their antiallergy activity, have shown significant potency, highlighting the potential for new therapeutic options in allergy treatment (Hargrave et al., 1983).
Antimicrobial Agents
The synthesis of formazans from certain thiadiazole derivatives has been explored for their antimicrobial properties. These compounds have undergone evaluation against pathogenic bacterial and fungal strains, showing moderate activity. This research contributes to the identification of new antimicrobial agents (Sah et al., 2014).
Corrosion Inhibition
Thiazole derivatives have also been investigated for their efficiency as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. These studies have demonstrated that certain derivatives can significantly reduce corrosion, offering valuable insights for industrial applications (Yadav et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The compound’s interaction with its targets could result in changes to the target’s function, potentially altering cellular processes.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in cell growth, inflammation, and various disease processes.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
properties
IUPAC Name |
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2OS/c23-17-4-2-1-3-16(17)20-12-29-22(27-20)14-7-5-13(6-8-14)21(28)26-19-10-9-15(24)11-18(19)25/h1-12H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGASMGZOQKPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide |
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